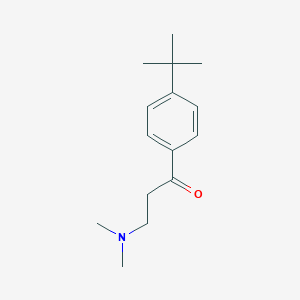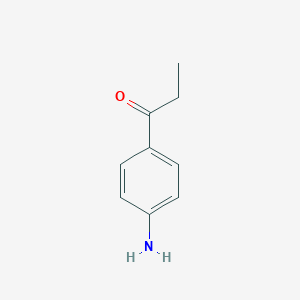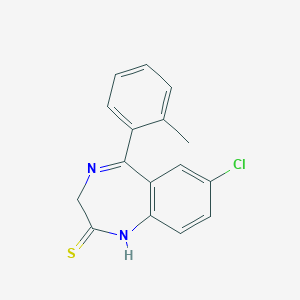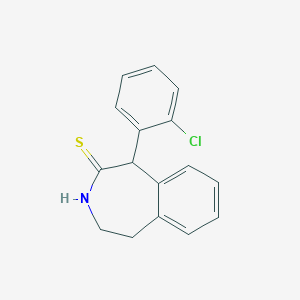![molecular formula C24H25NS2 B373863 N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine](/img/structure/B373863.png)
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine is a complex organic compound characterized by its unique structure, which includes a benzo[c][1]benzothiepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[c][1]benzothiepin core, followed by the introduction of the sulfanyl group and the N,N-dimethylaminoethyl side chain. Common reagents used in these steps include organolithium reagents, sulfur sources, and alkylating agents. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to its biological activity, including potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c][1]benzothiepin derivatives and related sulfur-containing heterocycles. Examples include:
Benzo[c][1]benzothiepin-11-yl derivatives: These compounds share the core structure but differ in their substituents.
Thiepin derivatives: These compounds have a similar sulfur-containing ring but may lack the benzo fusion.
Uniqueness
N,N-dimethyl-N-{2-[(11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)sulfanyl]ethyl}amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25NS2 |
|---|---|
Molecular Weight |
391.6g/mol |
IUPAC Name |
N,N-dimethyl-2-[(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C24H25NS2/c1-25(2)16-17-27-24(20-11-4-3-5-12-20)21-13-7-6-10-19(21)18-26-23-15-9-8-14-22(23)24/h3-15H,16-18H2,1-2H3 |
InChI Key |
CGFSWQMESVHTJX-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCSC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dipropylamine](/img/structure/B373780.png)
![1-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B373782.png)

![1-(4-Cyclopentylphenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone](/img/structure/B373785.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373787.png)
![2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373788.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B373790.png)

![2-iodo-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373794.png)

![{3-[(2-Iodobenzyl)sulfanyl]-4-methoxyphenyl}acetic acid](/img/structure/B373798.png)
![3-(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethyl-1-propanamine](/img/structure/B373800.png)
![Bis(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl) ether](/img/structure/B373801.png)
